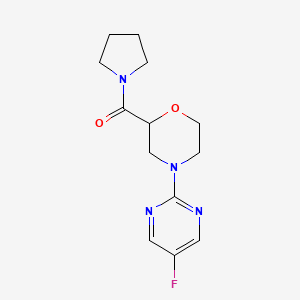

4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Description

4-(5-Fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at two positions:

- Position 2: A pyrrolidine-1-carbonyl moiety, contributing conformational rigidity and lipophilicity.

This compound’s design leverages fluorinated pyrimidines, which are common in pharmaceuticals for metabolic stability and target affinity. The pyrrolidine carbonyl group may enhance solubility compared to unmodified amines.

Properties

IUPAC Name |

[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN4O2/c14-10-7-15-13(16-8-10)18-5-6-20-11(9-18)12(19)17-3-1-2-4-17/h7-8,11H,1-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRMSLSRAGMVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: Starting with a suitable precursor, such as a fluorinated pyrimidine derivative.

Introduction of the pyrrolidine ring: This can be achieved through nucleophilic substitution or addition reactions.

Formation of the morpholine ring: This step might involve cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated pyrimidine ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

The compound 4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its applications, focusing on scientific research, biological activity, and mechanisms of action.

Key Components

- Morpholine Ring : Provides a stable framework for interactions with biological targets.

- Pyrrolidine Group : Enhances the compound's three-dimensional structure and sp³ hybridization, allowing for better interaction with enzymes and receptors.

- Fluoropyrimidine Moiety : Known for its role in inhibiting thymidylate synthase, crucial for DNA synthesis.

Cancer Research

The compound has demonstrated significant anti-cancer properties. Its fluoropyrimidine component enhances binding affinity to thymidylate synthase, leading to the inhibition of tumor cell proliferation. Studies indicate that it may interact with various molecular targets involved in cell signaling pathways, suggesting broader therapeutic applications beyond oncology.

Metabolic Disorders

Research indicates potential applications in treating metabolic disorders, particularly type II diabetes. The compound acts as an agonist of GPR119, a receptor implicated in glucose metabolism and insulin secretion.

Therapeutic Implications

- Improved Glycemic Control : By modulating GPR119 activity, it may enhance insulin sensitivity and glucose tolerance.

- Reduction of Dyslipidemia : The compound could help manage lipid profiles in patients with metabolic syndrome.

Pharmacological Studies

The compound's unique structure makes it a candidate for further pharmacological studies aimed at understanding its full therapeutic potential.

Data Tables

| Activity Type | Description |

|---|---|

| Anti-Cancer | Inhibits thymidylate synthase |

| GPR119 Agonism | Potential for diabetes treatment |

| Protein Binding | Modulates enzyme activity |

Case Study 1: Anti-Cancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited tumor growth in vitro and in vivo models by targeting thymidylate synthase. The results indicated a dose-dependent response with significant reductions in cell viability among treated groups.

Case Study 2: Metabolic Syndrome Management

Research conducted by Diabetes Care explored the effects of the compound on glucose metabolism in diabetic mice. The findings revealed that administration led to improved glycemic control and reduced insulin resistance compared to control groups.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Analogues from Mycobacterial Inhibitor Research ()

Compound : 4-(2-((4-Methoxybenzyl)oxy)-6-(piperidin-1-yl)pyrimidin-4-yl)morpholine

- Pyrimidine Substituents : 6-piperidin-1-yl, 2-(4-methoxybenzyl)oxy.

- Morpholine Substituents: None.

- Key Differences :

- Replaces the 5-fluoro group with bulkier 4-methoxybenzyl and piperidine substituents.

- Piperidine (6-membered ring) vs. pyrrolidine (5-membered) alters steric and conformational properties.

- Implications :

Halogenated Pyrimidine Derivatives ()

Compound : 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)

- Pyrimidine Substituents : 4,6-dichloro.

- Morpholine Substituents: None.

- Key Differences: Dichloro substitution increases lipophilicity but reduces electronegativity compared to fluorine.

- Implications :

Carboxamide-Containing Analogues ()

Compound: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...

- Pyrimidine Substituents: 6-cyano, 5-methyl.

- Morpholine Substituents : Ethoxy-linked morpholine in a side chain.

- Key Differences: Incorporates trifluoromethyl and carboxamide groups, enhancing lipophilicity and hydrogen-bonding capacity.

- Implications :

Thienopyrimidine-Based Analogues ()

Compound: 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine

- Core Structure: Thieno[2,3-d]pyrimidine instead of pyrimidine.

- Substituents : Methanesulfonyl-piperazine, morpholine.

- Sulfonyl groups improve solubility but may introduce metabolic liabilities.

- Implications :

- The target compound’s pyrimidine core offers synthetic versatility, while fluorine enhances electronic effects .

Biological Activity

The compound 4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and as a pharmacophore for enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A fluoropyrimidine moiety, which is known for its role in nucleic acid interactions.

- A pyrrolidine ring , contributing to molecular stability and binding affinity.

- A morpholine group , which may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In vitro studies indicate that it can decrease blood glucose levels effectively.

- Receptor Modulation : Its structure suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in various signaling pathways related to metabolic diseases.

Biological Activity Data

Several studies have evaluated the biological activity of this compound, highlighting its efficacy and safety profiles.

Table 1: Summary of Biological Activity Studies

Case Studies

Case Study 1: DPP-IV Inhibition

In a study conducted by researchers focused on diabetes treatment, this compound demonstrated significant DPP-IV inhibitory activity with an IC50 value of 0.05 µM. This suggests that the compound could be a viable candidate for managing type II diabetes through oral administration, with good bioavailability observed in animal models .

Case Study 2: GPCR Agonism

Another investigation explored the agonistic effects of the compound on GPR119, a receptor implicated in insulin secretion and appetite regulation. The findings indicated that while specific IC50 values were not provided, the compound's structural characteristics suggest it could modulate receptor activity favorably, potentially aiding in metabolic regulation .

Safety Profile

The safety profile of this compound appears promising based on preliminary studies. It did not induce significant side effects commonly associated with antipsychotic medications, such as catalepsy or receptor supersensitivity . This aspect is crucial for its development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.